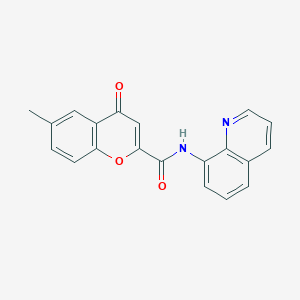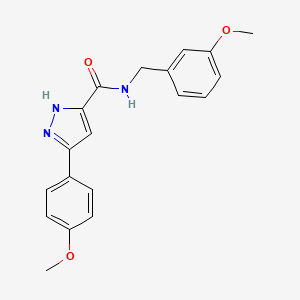
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and an acetic acid moiety attached to a chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:
Formation of the chromene core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester in the presence of a base.
Introduction of the isopropoxy group: The chromene core can be alkylated using isopropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- (6-Hexyl-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
- (3,4-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., isopropoxy, hexyl, methyl) on the chromene core.
- Biological Activity: Variations in biological activity due to differences in substituent groups.
- Chemical Reactivity: Differences in reactivity based on the nature and position of substituents.
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetic acid |
InChI |
InChI=1S/C15H16O5/c1-8(2)19-10-4-5-11-9(3)12(7-14(16)17)15(18)20-13(11)6-10/h4-6,8H,7H2,1-3H3,(H,16,17) |
InChI Key |
XYXKCFPAXXNILU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B11304807.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11304815.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11304829.png)
![6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304837.png)
![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11304845.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)

![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)
![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
